Rosuvastatin D6 Calcium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin D6 Calcium is deuterium labeled Rosuvastatin, which is a competitive inhibitor of HMG-CoA reductase with IC50 of 11 nM.
科学的研究の応用
Enhanced Dissolution and Permeability
Rosuvastatin calcium, widely used for dyslipidemia, has low bioavailability. Research has been conducted on developing rosuvastatin calcium self-emulsifying drug delivery systems (SEDDS) to improve this. These systems have shown higher permeability values than commercial formulations, indicating their potential as effective hyperlipidemia therapy for oral delivery (Karasulu et al., 2016).
Analytical Methods for Determination
Various analytical methods have been developed for the quantification of rosuvastatin in pharmaceutical preparations and biological fluids. These methods include spectrophotometry, high-performance liquid chromatography (HPLC) coupled to ultraviolet (UV) detection, and tandem mass spectrometry (LC–MS/MS) (Ângelo et al., 2018).
Tissue Engineering and Wound Healing
Rosuvastatin calcium has been explored in the field of tissue engineering, specifically for skin regeneration. Chitosan hydrochloride scaffolds loaded with rosuvastatin have been developed for this purpose. In vivo studies on these scaffolds have shown increased proliferation of human dermal fibroblasts and enhanced skin regeneration in animal models (Maged et al., 2019).
Solid Self-Nanoemulsifying Drug Delivery System
A solid self-nanoemulsifying drug delivery system (S-SNEDDS) of rosuvastatin calcium has been developed to enhance oral bioavailability. Studies have demonstrated a significant increase in plasma concentrations of rosuvastatin in rats treated with S-SNEDDS compared to the drug in suspension, indicating a notable improvement in pharmacokinetic behavior (Qader & Hussein, 2021).
Nanoemulsion Formulations for Improved Solubility
Nanoemulsion formulations of rosuvastatin have been developed to address its poor aqueous solubility and low absorption. These formulations have shown significantly higher dissolution rates compared to the drug in suspension, indicating their potential to improve solubility and bioavailability (Rahimi & Toliyat, 2018).
Transdermal Delivery
Research has also focused on developing transdermal patches of rosuvastatin calcium to bypass first-pass metabolism and increase bioavailability. These patches have shown promising results in in vitro drug release profiles and skin compatibility studies (Lakshmi et al., 2020).
特性
分子式 |
C22H21D6FN3O6S . 1/2 Ca |
---|---|
分子量 |
506.61 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。